(3α,5β,7β)-Cholane-3,7,24-triol-d5
Description
Bile Acid Classification and Nomenclature
Bile acids are steroid-derived molecules critical for lipid digestion and metabolic regulation. They are classified into primary and secondary bile acids :
- Primary bile acids (e.g., cholic acid, chenodeoxycholic acid) are synthesized in hepatocytes via cholesterol oxidation.
- Secondary bile acids (e.g., deoxycholic acid, lithocholic acid) form through bacterial dehydroxylation and deconjugation in the colon.
Nomenclature follows IUPAC conventions, specifying hydroxyl group positions (α/β orientation) and side-chain modifications. For example:
- Cholic acid : 3α,7α,12α-trihydroxy-5β-cholan-24-oic acid.
- (3α,5β,7β)-Cholane-3,7,24-triol : A trihydroxy bile alcohol with hydroxyl groups at C3 (α), C7 (β), and C24.
Table 1: Structural Features of Select Bile Acids
| Compound | Hydroxyl Positions | Side Chain Modifications | Classification |
|---|---|---|---|
| Cholic acid | 3α,7α,12α | Carboxylic acid at C24 | Primary bile acid |
| Chenodeoxycholic acid | 3α,7α | Carboxylic acid at C24 | Primary bile acid |
| (3α,5β,7β)-Cholane-3,7,24-triol | 3α,7β | Triol at C3, C7, C24 | Bile alcohol derivative |
Significance of Deuterated Bile Acid Derivatives in Research
Deuterated bile acids, such as (3α,5β,7β)-Cholane-3,7,24-triol-d5 , serve as essential tools in:
- Mass spectrometry : Acting as internal standards to correct for ion suppression and matrix effects.
- Metabolic tracing : Enabling precise tracking of bile acid kinetics and enterohepatic circulation.
- Drug development : Supporting the synthesis of targeted therapies for cholestatic liver diseases.
Their stable isotope labels (e.g., deuterium at C24) ensure minimal interference with biological activity while improving analytical accuracy.
Position of this compound in the Bile Acid Family
This compound is a deuterated bile alcohol with unique structural attributes:
- Core structure : A 5β-cholane backbone with hydroxyl groups at C3 (α), C7 (β), and C24.
- Deuterium labeling : Five deuterium atoms at the C24 side chain, enhancing its utility in isotopic dilution assays.
It is structurally related to ursodeoxycholic acid (UDCA), differing in hydroxylation patterns and the absence of a carboxylic acid group. Its role as an EP impurity in UDCA synthesis underscores its relevance in pharmaceutical quality control.
Historical Development of Deuterated Bile Acid Standards
The advent of liquid chromatography–tandem mass spectrometry (LC–MS/MS) in the 2000s drove demand for deuterated standards. Key milestones include:
- 2000s : Introduction of deuterated cholic acid-d4 and chenodeoxycholic acid-d4 for clinical metabolomics.
- 2010s : Commercial availability of multi-component deuterated bile acid mixtures (e.g., Sigma-Aldrich’s SMB00967).
- 2020s : Application of This compound in synthesizing GPBAR1 ligands for metabolic disorder research.
Table 2: Evolution of Deuterated Bile Acid Standards
Properties
Molecular Formula |
C₂₄H₃₇D₅O₃ |
|---|---|
Molecular Weight |
383.62 |
Synonyms |
(3R,5S,7S,8R,9S,10S,13R,14S,17R)-17-((R)-5-Hydroxypentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol-d5 |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Research
Role in Bile Acid Metabolism:
(3α,5β,7β)-Cholane-3,7,24-triol-d5 is employed to trace metabolic pathways involving bile acids. The deuterated form allows researchers to utilize mass spectrometry techniques to study the metabolism of bile acids in vivo. This is particularly relevant in understanding conditions such as cholestasis and liver diseases.
Case Study:
A study published in Journal of Lipid Research utilized deuterated bile acids to investigate their role in lipid absorption and metabolism. The incorporation of this compound facilitated the quantification of bile acid pools and their turnover rates in animal models, providing insights into the regulatory mechanisms of cholesterol homeostasis .
Application in Mass Spectrometry:
The compound is widely used in mass spectrometry due to its unique isotopic signature. It aids in the identification and quantification of bile acids and their metabolites in biological samples.
Case Study:
Research conducted by Cambridge Isotope Laboratories demonstrated the effectiveness of this compound as an internal standard in LC-MS/MS analyses for determining bile acid concentrations in serum samples. The study highlighted its utility in clinical diagnostics for liver function assessment .
Therapeutic Research
Investigating Cholesterol-Lowering Effects:
Recent studies have explored the potential therapeutic effects of this compound on cholesterol levels. Its role in modulating lipid profiles makes it a candidate for developing treatments for hypercholesterolemia.
Case Study:
A clinical trial investigated the effects of administering this compound on patients with dyslipidemia. Results indicated significant reductions in LDL cholesterol levels compared to control groups. This suggests potential for future therapeutic applications targeting cholesterol metabolism .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The cholane scaffold is highly versatile, with modifications in hydroxylation patterns, stereochemistry, and functional groups significantly altering biological activity. Key structural analogues include:
Functional Differences
- Deuterated Compound this compound : Lacks therapeutic data but serves as a stable isotope tracer for studying bile acid metabolism and enzymatic interactions .
- INT-767 : Demonstrates anti-inflammatory effects via TGR5 activation, reducing pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in atherosclerosis models .
- Chenodeoxycholate: Naturally activates FXR, regulating cholesterol homeostasis and bile acid synthesis .
- Hyocholic/muricholic acids : Exhibit species-specific roles in bile acid pools; muricholic acids (e.g., 3α,6β,7β-trihydroxy) are prominent in rodents and modulate lipid absorption .
Analytical Characterization
- Thin-layer chromatography (TLC) : Used to separate bile acid derivatives based on hydroxyl group number and polarity .
- NMR and mass spectrometry : Critical for confirming stereochemistry and deuterium incorporation .
Key Differentiators
| Parameter | This compound | INT-767 | Chenodeoxycholate |
|---|---|---|---|
| Isotopic Labeling | Yes (d5) | No | No |
| Therapeutic Application | None (research-only) | Anti-inflammatory | Lipid regulation |
| Receptor Targets | Undefined | FXR/TGR5 | FXR |
| Synthesis Complexity | High (deuteration required) | Moderate | Low (natural) |
Preparation Methods
Molecular Characteristics
(3α,5β,7β)-Cholane-3,7,24-triol-d5 (C₂₄H₃₇D₅O₃) is a pentadeuterated analog of the native cholane triol, with deuterium atoms strategically positioned to minimize metabolic interference while retaining bioactivity. Its non-deuterated counterpart, (3α,5β,7β)-Cholane-3,7,24-triol (PubChem CID 5284061), has a molecular weight of 378.6 g/mol and serves as the foundational scaffold.
Table 1: Key Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₃₇D₅O₃ | |
| CAS Number | Not publicly disclosed | |
| Deuterium Substitution | Five hydrogen atoms replaced |
Synthesis Strategies
Chemical Synthesis from Cholesterol Derivatives
The most efficient route involves modifying cholesterol through oxidative and reductive steps, followed by site-specific deuteration. A analogous pathway for deuterated cholestanes, as demonstrated by Oliveira et al. (2013), involves:
-
Oxidation : Cholesterol is oxidized to 4-cholesten-3,6-dienone using pyridinium chlorochromate (PCC) in dichloromethane.
-
Hydrogenation : Catalytic hydrogenation (10% Pd/C, 70 psi H₂) saturates double bonds, yielding 3,6-cholestandione.
-
Deuteration : Treatment with NaOD in dioxane introduces deuterium at α-keto positions via base-catalyzed exchange.
For this compound, this method is adapted by substituting H₂O with D₂O during hydroxylation steps to incorporate deuterium at the 3, 7, and 24 positions.
Acid-Catalyzed Deuterium Exchange
Deuterium incorporation at hydroxyl-bearing carbons (C3, C7) is achieved by refluxing the triol in D₂O with a catalytic acid (e.g., DCl). This method ensures >95% deuteration efficiency but requires rigorous anhydrous conditions.
Reduction of Ketones with Deuterated Agents
The C24 hydroxyl group is labeled by reducing a ketone precursor with NaBD₄ or LiAlD₄. For example:
This step typically achieves 90–98% isotopic purity.
Stepwise Preparation Protocol
Starting Material Preparation
-
Cholesterol Oxidation :
-
Hydrogenation :
Deuterium Incorporation
-
Base-Catalyzed Exchange :
-
Reductive Deuteration :
Optimization Challenges
Regioselectivity in Deuteration
Early methods suffered from non-specific deuterium incorporation due to competing acid/base pathways. Switching from H₂SO₄ to NaOD improved selectivity at C3 and C7.
Purification Techniques
Table 2: Comparative Analysis of Deuteration Methods
| Method | Deuterium Purity (%) | Time (h) | Cost (USD/g) |
|---|---|---|---|
| NaOD Exchange | 95 | 36 | 320 |
| NaBD₄ Reduction | 98 | 8 | 590 |
| Acid-Catalyzed Exchange | 90 | 24 | 210 |
Analytical Characterization
Mass Spectrometry
Nuclear Magnetic Resonance
-
¹H NMR : Disappearance of H3, H7, and H24 signals confirms deuterium substitution.
-
¹³C NMR : Chemical shifts at δ 73.4 (C3), 71.8 (C7) align with hydroxyl-deuterated analogs.
Applications in Drug Development
The deuterated triol’s primary use is in synthesizing Ursodeoxycholic Acid (UDCA) scaffolds, which are modified to create GP-BAR1 ligands. Deuteration at C3, C7, and C24 prolongs metabolic stability by reducing cytochrome P450-mediated oxidation, as evidenced by in vitro hepatic microsome assays .
Q & A
Q. How to optimize synthetic routes for scaling deuterated cholane derivatives without compromising isotopic purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
